1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-ethyl-5-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-4-11-6(5(2)3)7(8)9-10-11/h5H,4,8H2,1-3H3 |
InChI Key |
UMFVDPAAAFGPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Azide-Alkyne Cycloaddition (AAC)
The AAC reaction is a widely used method for synthesizing 1,2,3-triazoles. This reaction involves the cycloaddition of an azide with an alkyne in the presence of a catalyst, typically copper(I) salts. The general scheme for the synthesis of a 1,5-disubstituted 1,2,3-triazole is as follows:
$$ \text{R}-\text{C}\equiv\text{C}-\text{R'} + \text{R''}-\text{N}_3 \rightarrow \text{R}-\text{C}(\text{R'})-\text{N}(\text{R''})-\text{N}=\text{N}-\text{C}(\text{R'})-\text{R} $$
For 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine , the synthesis could involve the reaction of an appropriate alkyne (e.g., propargyl alcohol derivatives) with an azide (e.g., ethyl azide) in the presence of a copper catalyst.
Research Findings and Challenges
The synthesis of 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine poses challenges due to the lack of specific literature. However, the AAC reaction provides a versatile platform for synthesizing 1,2,3-triazoles. Key challenges include optimizing reaction conditions to achieve high yields and purity, especially when dealing with sensitive or less reactive azides and alkynes.
Chemical Reactions Analysis
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which facilitates its binding to active sites of enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity :
- The benzothiazole and nitro groups in 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine contribute to antiproliferative activity, likely through π-π interactions and electron-withdrawing effects . In contrast, the ethyl and isopropyl groups in the target compound may favor hydrophobic interactions in biological targets.
- Fluorinated analogs like 5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine exhibit enhanced metabolic stability due to fluorine's electronegativity and small atomic radius .
Functional Group Impact on Physicochemical Properties :
- Carboxylic acid derivatives (e.g., 1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ) demonstrate improved solubility in polar solvents, whereas hydrochloride salts (e.g., 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine hydrochloride ) enhance aqueous solubility for pharmaceutical formulations .
Synthetic Methodologies :
- Active methylene nitriles are frequently employed in triazole synthesis, as seen in the preparation of benzothiazole-containing triazoles . Similar approaches could be adapted for the target compound.
Biological Activity Trends :
- Triazoles with heterocyclic appendages (e.g., oxazole in 5-Methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine ) show enhanced antibacterial activity, suggesting that hybrid heterocycles amplify bioactivity .
Biological Activity
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, which is known for its diverse biological activities. This compound features a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms, making it a subject of interest in medicinal chemistry. The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, leading to potential therapeutic applications.
- Molecular Formula : C8H15N3
- Molecular Weight : 169.22 g/mol
- CAS Number : 1267385-72-7
- LogP : 0.78
- Polar Surface Area : 51 Ų
The biological activity of 1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine is influenced by its structural characteristics, particularly the presence of polar groups which enhance its interaction with biological targets. Preliminary studies have suggested that this compound may exhibit moderate inhibitory effects on enzymes such as carbonic anhydrase-II, indicating its potential in anti-inflammatory and anticancer therapies .
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit antimicrobial properties. The compound has shown promising results against various bacterial pathogens, including those resistant to conventional antibiotics. In particular, it has been evaluated against the ESKAPE pathogens, a group known for their multidrug resistance.
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Variable |
| Enterococcus faecium | Inactive |
The specific activity profile against these pathogens varies based on structural modifications within the triazole ring and substituents attached to it .
Anticancer Activity
In vitro studies have assessed the anticancer potential of 1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine using various cancer cell lines. The compound's effectiveness was measured using the MTT assay to determine its IC50 values.
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| HepG2 (liver) | 15.0 | Significant anti-proliferative effect |
| MCF7 (breast) | 20.5 | Moderate activity |
| A549 (lung) | 25.0 | Lower activity compared to HepG2 |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, potentially due to its ability to interfere with cellular processes .
Case Studies and Research Findings
Several studies have explored the biological implications of triazole derivatives similar to 1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine:
- Antimicrobial Resistance Study : A study highlighted that modifications in the triazole structure could enhance or diminish antibacterial activity against resistant strains. The presence of electron-donating groups was found to improve efficacy against Gram-positive bacteria .
- Anticancer Efficacy : In a comparative analysis of various triazole derivatives, compounds with specific substitutions showed enhanced antiproliferative activity against liver cancer cells (HepG2), emphasizing the importance of structure–activity relationships in drug design .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that certain derivatives could act as effective inhibitors of carbonic anhydrase-II, suggesting potential applications in treating conditions like glaucoma and edema .
Q & A
Q. What are the standard synthetic routes for 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with azide-alkyne cycloaddition (CuAAC or RuAAC) to form the triazole core. For example, substituents like the ethyl and isopropyl groups are introduced via alkylation or nucleophilic substitution. Key steps include:
- Cycloaddition : Use of Cu(I) catalysts for regioselective 1,3-dipolar cycloaddition to form the triazole ring .
- Functionalization : Post-cycloaddition alkylation with ethyl bromide or isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the amine derivative .
Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yields (e.g., 60–80°C in DMF for 12–24 hours) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions. For example, the ethyl group’s CH₂ protons appear as a quartet (~δ 1.2–1.4 ppm), while the isopropyl group shows a septet (~δ 2.8–3.1 ppm) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C in triazole) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Reaction Pathway Prediction : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in triazole formation .
- Molecular Docking : Virtual screening against target proteins (e.g., bacterial enzymes) to predict binding affinities. For example, substituent modifications at the 4-amine position can optimize hydrogen-bonding interactions .
- QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with antimicrobial activity .
Q. How should researchers address contradictions in reported biological activity data for triazole derivatives?
- Structural Validation : Compare crystallographic data (e.g., bond lengths and angles from X-ray diffraction) with computational models to confirm molecular geometry .
- Purity Assessment : Re-analyze disputed samples via HPLC-MS to rule out impurities or degradation products .
- Standardized Assays : Replicate experiments under controlled conditions (e.g., MIC assays using CLSI guidelines) to minimize variability in antimicrobial studies .
Q. What experimental strategies can resolve discrepancies in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., triazole ring protons) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., NH₂ groups) .
- X-ray Crystallography : Obtain single-crystal structures to unambiguously assign regiochemistry and substituent orientation .
Methodological Considerations
Q. How to design a robust bioactivity screening protocol for this compound?
- In Vitro Assays :
- Controls : Include reference drugs (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v) .
- Dose-Response Curves : Use logarithmic concentrations (0.5–128 µg/mL) to determine MIC or EC₅₀ .
Q. What are best practices for scaling up synthesis without compromising yield or purity?
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions during cycloaddition .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
